![molecular formula C24H29NO6 B11158901 N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline](/img/structure/B11158901.png)
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline
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Overview
Description
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline is a complex organic compound with a unique structure that combines a furochromenone core with a norvaline side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline typically involves multiple stepsThe final step involves the coupling of the furochromenone derivative with norvaline under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the furochromenone core or the norvaline side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline involves its interaction with specific molecular targets. The furochromenone core can bind to enzymes or receptors, modulating their activity. The norvaline side chain may enhance the compound’s binding affinity or specificity. Pathways involved in its action include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Uniqueness
N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline is unique due to the presence of the norvaline side chain, which can enhance its biological activity and specificity compared to similar compounds. This structural feature may provide advantages in terms of binding affinity and selectivity for molecular targets .
Properties
Molecular Formula |
C24H29NO6 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C24H29NO6/c1-6-7-18(22(27)28)25-21(26)9-8-14-13(2)15-10-16-17(24(3,4)5)12-30-19(16)11-20(15)31-23(14)29/h10-12,18H,6-9H2,1-5H3,(H,25,26)(H,27,28) |
InChI Key |
IPIRWNMQBWYGBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C(C)(C)C)C |
Origin of Product |
United States |
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